molecular formula C15H11N B181262 2-Phenylquinoline CAS No. 612-96-4

2-Phenylquinoline

Cat. No.: B181262
CAS No.: 612-96-4
M. Wt: 205.25 g/mol
InChI Key: FSEXLNMNADBYJU-UHFFFAOYSA-N
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Description

2-Phenylquinoline is an aromatic heterocyclic compound that belongs to the quinoline family. It consists of a quinoline core structure with a phenyl group attached at the second position. This compound is known for its significant biological and pharmacological activities, making it a valuable molecule in medicinal chemistry and drug development .

Chemical Reactions Analysis

Types of Reactions: 2-Phenylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Properties

IUPAC Name

2-phenylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N/c1-2-6-12(7-3-1)15-11-10-13-8-4-5-9-14(13)16-15/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSEXLNMNADBYJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30210115
Record name 2-Phenylquinoline
Source EPA DSSTox
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Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

612-96-4
Record name 2-Phenylquinoline
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Record name 2-Phenylquinoline
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Record name 2-Phenylquinoline
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Record name 2-Phenylquinoline
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Record name 2-phenylquinoline
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Synthesis routes and methods I

Procedure details

A 1-liter capacity flask equipped with N2 -bleeding tube, thermometer, paddle stirrer, and condenser was charged with 2-phenyl-4-quinolinecarboxylic acid, 227.7 g (0.90 mol), quinoline 200.0 g, and cupurons oxide 20.0 g (0.14 mol). The flask was heated with stirring to 200° C., and maintained at 200° C. for 1 hour. CO2 started to evolve at about 120° C. The mixture was cooled to room temperature, and filtered by suction using filter aid and ether. Ether was evaporated from the filtrate in a vacuum evaporator, and the residue was subjected to fractional distillation under vacuum. A fraction was collected at 140° C./0.2 mmHG-155° C./0.5 mmHg which was 99+% pure 2-phenylquinoline by GC, NMR. M.p. 80°-84° C. The yield was 82.0 g (44%).
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200 g
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oxide
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20 g
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

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0.3 mmol
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0 mmol
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[Compound]
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PCy3
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0.06 mmol
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Synthesis routes and methods IV

Procedure details

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0 mmol
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0.5 mmol
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Name
PCy3
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0.05 mmol
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Synthesis routes and methods V

Procedure details

A solution of phenylmagnesium bromide (1M in THF, 4.2 mL, 4.2 mmol) is added to a solution of 2-chloro-quinoline (300 mg, 1.83 mmol)) and Fe(acac)3 (32 mg, 0.09 mmol) in THF (10 mL) at −30° C. After stirring for 50 min at that temperature, the reaction is quenched with brine, the aqueous layer is extracted with Et2O, the combined organic phases are dried over Na2SO4 and evaporated, and the residue is purified by flash chromatography (hexane/ethyl acetate, 15:1). After eluting a first fraction containing biphenyl (44 mg), one obtains 2-phenyl-quinoline as a colorless solid (265 mg, 71%). 1H NMR (300 MHz, CD2Cl2) δ8.22–8.25 (m, 3H), 8.16 (d, 1H), 7.92 (d, 1H), 7.86 (d, 1H), 7.75 (m, 1H), 7.46–7.57 (m, 4H); 13C NMR (75 MHz, CD2Cl2) δ 157.3, 148.7, 139.9, 137.0, 130.0, 129.7, 129.1, 127.8, 127.7, 127.6, 127.3, 126.8, 119.1.
Quantity
4.2 mL
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reactant
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300 mg
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[Compound]
Name
Fe(acac)3
Quantity
32 mg
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10 mL
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Yield
71%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: The molecular formula of 2-Phenylquinoline is C15H11N, and its molecular weight is 205.26 g/mol.

ANone: this compound and its derivatives have been characterized using a variety of spectroscopic techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique provides information on the structure and connectivity of atoms within the molecule, such as through 1H-NMR [] and 13C-NMR [].
  • Infrared (IR) Spectroscopy: IR spectroscopy reveals information about the functional groups present in the molecule based on their characteristic vibrations [, , , ].
  • Mass Spectrometry (MS): MS helps determine the molecular weight and fragmentation patterns of the compound [].
  • UV-Vis Spectroscopy: UV-Vis spectroscopy provides information on the electronic transitions within the molecule, often utilized to study interactions with other molecules like DNA [, ].
  • Fluorescence Spectroscopy: This technique is used to study the fluorescence properties of this compound derivatives, particularly their potential as sensors [, , ].

ANone: Research has explored several biological activities of this compound derivatives, including:

  • Antimalarial activity: Derivatives like 4-methylamino-2-phenylquinoline analogs showed promising activity against the Plasmodium falciparum parasite [].
  • Anticancer activity: Studies demonstrated that this compound-estradiol hybrids can selectively degrade the estrogen receptor-α (ER-α), making them potential candidates for anticancer therapy [, ].
  • Antibacterial activity: Several this compound derivatives showed activity against various bacteria, notably as inhibitors of the NorA efflux pump in Staphylococcus aureus, which contributes to antibiotic resistance [, ].
  • Antifungal activity: Studies have identified 4-thioquinoline compounds with potent antifungal properties [].
  • Antinociceptive activity: Alkaloid extracts from Galipea longiflora, containing this compound, exhibited antinociceptive effects in mice models [, ].

ANone: Modifying the this compound scaffold significantly impacts its biological activity, potency, and selectivity.

  • Substitution at the 2-position: Modifications at this position have shown various effects depending on the substituent and target. For example, while this compound-estradiol hybrids exhibited anticancer activity [], replacing the phenyl group with alkyl chains like n-propyl or n-pentyl resulted in antileishmanial activity [].
  • Substitution at the 4-position: This position is crucial for fine-tuning activity. Studies on 4-methylamino-2-phenylquinoline analogs identified specific substituents at this position, like morpholine, piperidine, and imidazole, as enhancing antimalarial activity []. Similarly, introducing methoxy groups at the 4-position of 2-phenylquinolines led to potent Staphylococcus aureus NorA efflux pump inhibitors [].
  • Substitution at the 3-position: This position plays a crucial role in influencing the affinity and selectivity for the neurokinin-3 receptor. Introducing hydroxyl or amino groups at this position significantly enhanced the binding affinity, highlighting its importance in developing selective antagonists [].

ANone: Several methods have been developed for synthesizing this compound derivatives:

  • Doebner Reaction: This reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound, often catalyzed by Lewis acids [].
  • Friedländer Synthesis: This method involves the condensation of an o-aminobenzaldehyde with a ketone or aldehyde bearing an α-methylene group [].
  • Povarov Reaction: This multicomponent reaction utilizes an aniline, an aldehyde, and an activated alkene to construct the quinoline ring system [].

ANone: Aside from their potential in pharmaceutical development, this compound derivatives are being explored for applications such as:

  • Luminescent materials: Iridium (III) complexes containing this compound ligands have shown promising luminescent properties, making them attractive candidates for use in organic light-emitting diodes (OLEDs) [, ].
  • Fluorescence sensors: The aggregation-induced emission enhancement (AIEE) properties of some this compound derivatives make them suitable for developing fluorescent probes for detecting specific analytes, such as 2,4,6-trinitrophenol (TNP) in water [].

ANone: The stability of this compound derivatives can vary depending on the specific structure and environmental conditions.

  • In silico ADMET studies: These studies have been employed to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound derivatives, providing insights into their potential drug-likeness and guiding further optimization [, ].
  • Liposomal formulations: For enhancing stability and delivery, researchers have explored incorporating this compound-based iridium complexes into liposomes, showcasing their potential for in vitro and in vivo bioimaging applications [].

ANone: Analytical techniques for studying this compound derivatives include:

  • X-ray crystallography: This technique provides detailed information about the three-dimensional structure of crystalline this compound derivatives, revealing important insights into their molecular packing and intermolecular interactions [, , , , ].

ANone: Computational chemistry plays a significant role in understanding and designing new this compound derivatives.

  • Docking studies: Researchers have employed docking simulations to predict the binding modes and interactions of this compound derivatives with their target proteins, such as the neurokinin-3 receptor [, ]. These studies provide valuable insights into the structural features important for activity and guide the design of more potent and selective ligands.
  • QSAR modeling: Quantitative structure-activity relationship (QSAR) studies have been conducted on various this compound series to establish correlations between their physicochemical properties and biological activities [, ]. QSAR models help identify key molecular descriptors responsible for the observed activity and provide a basis for designing new molecules with improved properties.

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